3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c21-10-17-19(23-8-7-22-17)29-14-4-3-9-25(11-14)18(27)12-26-13-24-16-6-2-1-5-15(16)20(26)28/h1-2,5-8,13-14H,3-4,9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEPHHVZYMPGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates functional groups that suggest a variety of pharmacological applications, particularly in the fields of oncology and infectious diseases.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 390.403 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities, along with a piperidine ring and a pyrazine moiety, indicating potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N6O3 |
| Molecular Weight | 390.403 g/mol |
| IUPAC Name | 3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
| CAS Number | 2034449-07-3 |
Biological Activity
Research indicates that compounds containing quinazoline and piperidine structures exhibit significant biological activities, including:
- Anticancer Properties : Quinazoline derivatives have been shown to inhibit various cancer cell lines. The presence of the piperidine ring may enhance the binding affinity to cancer-related targets.
- Antiviral Activity : Similar compounds have demonstrated effectiveness against viral infections, suggesting that the target compound may also possess antiviral properties.
- Antimicrobial Effects : The structural components of the compound indicate potential antimicrobial activity, which is a common trait among quinazoline derivatives.
Synthesis and Evaluation
A study focused on synthesizing related quinazoline derivatives demonstrated their efficacy against multiple cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The evaluation included cytotoxicity assays which revealed varying degrees of effectiveness across different analogs.
Molecular Docking Studies
In silico molecular docking studies have been employed to predict the binding affinity of the compound to specific biological targets. These studies suggest that the compound could effectively interact with protein kinases involved in cancer progression.
Antiviral Testing
Research on similar pyrazine derivatives has shown promising results against influenza viruses, indicating that the target compound may also exhibit antiviral activity. For instance, nucleoside analogues derived from pyrazine structures were tested against H1N1 and H3N2 strains with low cytotoxicity and significant antiviral effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds featuring quinazoline and piperidine structures exhibit significant anticancer activity. A study demonstrated that derivatives of quinazoline showed cytotoxic effects against several cancer cell lines, including prostate (PC-3), breast (MCF-7), and liver (HepG2) cancers. The mechanism of action often involves interference with DNA topoisomerase activity, which is crucial for DNA replication and repair .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown that related quinazoline derivatives possess effective antibacterial and antifungal activities comparable to standard drugs like ciprofloxacin and fluconazole. This suggests that the compound could be developed into a broad-spectrum antimicrobial agent .
Study 1: Anticancer Activity Assessment
A comprehensive study evaluated various derivatives of quinazoline in terms of their anticancer activity against different cell lines. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics, showcasing their potential as effective anticancer agents .
Study 2: Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial properties of synthesized quinazoline derivatives, including those similar to 3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile). The findings revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
Pyridazinone Analog (C16H16N6O3) A structurally related compound, 3-({1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile (PubChem ID: 2034503-74-5), replaces the quinazolinone core with a pyridazinone ring. While molecular weights are comparable (340.34 g/mol), the pyridazinone analog may exhibit distinct solubility and target selectivity compared to the quinazolinone-based target compound .
Quinazolinone-Acetamide Derivatives Compound N-(2-(2-methylphenyl)-4-oxoquinazolin-3(4H)-yl)acetamide (5c) retains the quinazolinone core but replaces the piperidine-pyrazine-carbonitrile chain with an acetamide group. The acetamide derivative was synthesized via hydrazine hydrate and acetic anhydride reactions, contrasting with the target compound’s multi-step synthesis involving piperidine functionalization .
Sulfonamide and Thioether-Linked Derivatives
Compounds such as 4-(2-(2-((2-(2-Benzylidenehydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (4) incorporate sulfonamide and thioether groups. These derivatives demonstrate carbonic anhydrase inhibition, attributed to the sulfonamide moiety’s zinc-binding capacity. The target compound lacks this group, suggesting divergent biological targets. Synthetically, these derivatives are prepared via Schiff base condensation, differing from the target’s acetyl-piperidine coupling strategy .
Substituted Aryl Derivatives
Chlorophenyl- and fluorophenyl-substituted quinazolinones (e.g., compounds 21–24) highlight substituent effects on physicochemical properties:
| Compound ID | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 21 | 2-Chlorophenyl | 273–275 | 84 |
| 22 | 3-Chlorophenyl | 297–298 | 85 |
| 23 | 4-Chlorophenyl | 278–280 | 88 |
| 24 | 4-Fluorophenyl | 299–300 | 88 |
The target compound’s pyrazine-carbonitrile group likely increases polarity compared to halogenated aryl groups, impacting bioavailability and metabolic stability .
Tautomerism and Dynamic Properties
The 4(3H)-quinazolinone system exhibits tautomerism between amide and imidic acid forms, with dynamic parameters (e.g., ΔG* = 60–70 kJ/mol) influenced by substituents. The target compound’s piperidine-pyrazine chain may stabilize the amide tautomer, reducing tautomeric interconversion rates compared to simpler analogs like [(2-hydroxyphenyl)methylene]-2-(4-oxoquinazolin-3(4H)-yl) acetohydrazide .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the quinazolinone and pyrazine moieties in this compound?
- Methodology :
- Quinazolinone synthesis : Utilize cyclocondensation reactions between anthranilic acid derivatives and carbonyl-containing reagents (e.g., urea or thiourea) under acidic conditions. Piperidine-linked acetyl groups can be introduced via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt) .
- Pyrazine-carbonitrile formation : Employ cyanation reactions using malononitrile or Pd-catalyzed cross-coupling to introduce the nitrile group. Ether linkages (e.g., piperidin-3-yl-oxy) are typically formed via Mitsunobu or SN2 reactions .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Key Techniques :
- - and -NMR : Assign proton environments (e.g., quinazolinone C=O at ~160 ppm, pyrazine protons at δ 8-9 ppm) and verify substituent connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- IR Spectroscopy : Identify functional groups (e.g., acetyl C=O at ~1700 cm, nitrile stretch) .
Q. What purification methods are effective post-synthesis?
- Methods :
- Flash Chromatography : Use gradients of cyclohexane/ethyl acetate (e.g., 0–25% EtOAc) to isolate intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dioxane) for high-purity crystals. Monitor melting points (e.g., 220–265°C for quinazolinones) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield of the acetyl-piperidine linkage?
- Approach :
- Catalyst Screening : Test Pd(PPh) or CuI for Ullman-type couplings.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane. Higher yields are often achieved in DMF at 80°C .
- Kinetic Analysis : Use TLC or HPLC to track reaction progress. Adjust stoichiometry (e.g., 1.2–1.5 equiv of acetylating agent) .
Q. How do structural modifications influence biological activity?
- Case Study :
- Replace the pyrazine-carbonitrile with a pyridinyl group to assess kinase inhibition selectivity.
- Modify the piperidine-3-yl-oxy chain with bulkier substituents (e.g., tert-butyl) to study steric effects on target binding .
Q. How can contradictory bioactivity data across studies be resolved?
- Strategies :
- Assay Standardization : Validate protocols using positive controls (e.g., gefitinib for kinase assays).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural Dynamics : Perform molecular dynamics (MD) simulations to assess conformational stability in solution vs. crystal states .
Q. What computational tools predict binding modes to kinase targets?
- Tools :
- Docking Software (AutoDock Vina, Glide) : Model interactions between the quinazolinone core and ATP-binding pockets .
- Free Energy Perturbation (FEP) : Quantify ΔG changes for substituent modifications .
- Validation : Compare predicted binding affinities with experimental SPR or ITC data .
Methodological Considerations
- Contradictory Data : Address discrepancies in melting points or NMR shifts by repeating syntheses under inert atmospheres (e.g., N) to avoid oxidation .
- Scale-Up Challenges : For multi-step syntheses, prioritize steps with >70% yield and low purification complexity (e.g., avoid column chromatography for hygroscopic intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
